The synthesis of Propane, 1,1'-thiobis(3-chloro-) can be achieved through several methods. A common approach involves the reaction of 3-chloropropanol with thionyl chloride. This method typically requires specific reaction conditions to facilitate the formation of the sulfide bond while ensuring that the chloropropyl groups are correctly positioned.
The molecular structure of Propane, 1,1'-thiobis(3-chloro-) can be represented using structural formulas that highlight its functional groups. The compound features two chlorinated propyl chains connected by a sulfur atom.
This structure indicates that the compound has significant steric hindrance due to the bulky chloropropyl groups, which can influence its reactivity and interactions with other molecules .
Propane, 1,1'-thiobis(3-chloro-) participates in various chemical reactions typical of sulfides and chlorinated hydrocarbons. These reactions include nucleophilic substitutions and potential elimination reactions under appropriate conditions.
These reactions are significant for synthetic applications where modifications of the compound can lead to more complex molecules or functionalized materials .
The mechanism of action for Propane, 1,1'-thiobis(3-chloro-) primarily involves its reactivity as an electrophile due to the presence of chlorine atoms. The chlorinated sites are susceptible to nucleophilic attack:
This mechanism allows for various synthetic pathways that utilize this compound as a building block in organic synthesis .
Propane, 1,1'-thiobis(3-chloro-) exhibits several notable physical and chemical properties:
These properties make it suitable for various applications where stability and reactivity are crucial .
Propane, 1,1'-thiobis(3-chloro-) has several scientific uses primarily in organic synthesis:
Research into its applications continues to evolve as new synthetic methods and uses are discovered .
The development of sulfur mustard compounds represents a significant chapter in industrial organic chemistry. The Levinstein Process, first implemented during World War I, dominated early production through direct reaction of ethylene with disulfur dichloride (S₂Cl₂). This method yielded "H-substance" – a mixture containing 60-70% bis(2-chloroethyl) sulfide alongside 30-40% sulfur-containing impurities including polysulfides and chlorinated polymers. These impurities accelerated decomposition reactions and increased corrosivity in storage systems [3]. The alternative Meyer-Clarke approach emerged as a two-stage refinement: first producing thiodiglycol via ethylene oxide and hydrogen sulfide reaction, followed by chlorination with hydrochloric acid or phosphorus trichloride. This pathway delivered higher purity (≈90%) but incurred greater production costs due to intermediate isolation requirements [3]. Both methods established foundational reaction engineering principles for thioether synthesis – nucleophilic displacement kinetics, temperature-controlled selectivity, and handling of corrosive byproducts – which later informed synthesis routes for higher homologs including 3-chloropropyl derivatives [3].
Table 1: Historical Industrial Synthesis Methods for Sulfur Mustards
Process Name | Key Reactants | Reaction Conditions | Primary Product | Notable Impurities |
---|---|---|---|---|
Levinstein | Ethylene, S₂Cl₂ | 30-35°C, no solvent | Bis(2-chloroethyl) sulfide (60-70%) | Polysulfides (S(CH₂CH₂Cl)₃), sulfur polymers |
Meyer-Clarke | Thiodiglycol, HCl/PCl₃ | 50-60°C, aqueous phase | Bis(2-chloroethyl) sulfide (≈90%) | Bis(2-hydroxyethyl) sulfide (<5%), chlorohydrins |
The synthesis of propane-1,1'-thiobis(3-chloro-) (bis(3-chloropropyl) sulfide) required strategic modifications to classical sulfur mustard production protocols. Unlike ethylene's gaseous state, 1-chloro-3-propene (allyl chloride) served as the C₃-building block, introducing challenges in regioselectivity control due to competing addition and polymerization reactions. In the Levinstein adaptation, allyl chloride reacted with S₂Cl₂ under inert atmosphere at 40-50°C, significantly lower than the ethylene process to minimize allylic rearrangement. This yielded 55-65% bis(3-chloropropyl) sulfide with notable quantities of 1,2-dichloropropane (15-20%) and trisulfide derivatives (≈10%) due to radical chain reactions [4].
The Meyer pathway modification employed 3-chloro-1-propanol as the nucleophile, reacting with thiourea to form isothiouronium salt intermediates, followed by alkaline hydrolysis. Subsequent chlorination with thionyl chloride at 0-5°C afforded the target compound in ≈75% overall yield. The extended carbon chain increased boiling point to 254.7°C at atmospheric pressure (vs. 217°C for C₂-analog), necessitating vacuum distillation (bp 140-145°C at 15 mmHg) for purification to prevent thermal decomposition during processing [4]. Kinetic studies revealed a 2.7-fold reduction in chlorination rate compared to thiodiglycol due to steric and inductive effects of the β-chloropropyl chain, requiring precise stoichiometric control to limit disulfide formation.
Table 2: Comparative Process Metrics for 3-Chloropropyl Derivative Synthesis
Parameter | Levinstein Adaptation | Modified Meyer-Clarke |
---|---|---|
Key Starting Material | Allyl chloride | 3-Chloro-1-propanol |
Critical Reaction Temperature | 40-50°C | 0-5°C (chlorination) |
Average Yield | 55-65% | 70-75% |
Primary Impurities | 1,2-Dichloropropane, trisulfides | Disulfides, 3-chloropropyl chloride |
Purification Method | Fractional distillation | Vacuum distillation |
Boiling Point (760 mmHg) | 254.7°C | 254.7°C |
Modern synthetic routes for bis(3-chloropropyl) sulfide prioritize atom economy and waste stream minimization. A breakthrough approach utilizes hydrogen peroxide-mediated epoxidation of allyl chloride followed by acid-catalyzed ring opening with hydrogen sulfide. This cascade reaction achieves 80-85% conversion with water as sole byproduct when catalyzed by tungsten-functionalized mesoporous silica (W-SBA-15) at 60°C. The epichlorohydrin intermediate reacts in situ with H₂S under phase-transfer conditions (tetrabutylammonium bromide), eliminating hazardous halogenation steps [2].
Solid acid catalysts have replaced conventional mineral acids in hydrolysis stages. When alumina-coated sulfated zirconia (Al₂O₃/SO₄²⁻-ZrO₂) catalyzes the reaction between 3-chloropropene and sodium hydrogen sulfide in aqueous ethanol, selectivity increases to 92% at 85°C. The catalyst maintains >85% activity over five regeneration cycles, reducing sulfuric acid consumption by 98% compared to Levinstein-derived processes [2]. Continuous flow membrane reactors represent the latest innovation, where semipermeable ceramic membranes separate thiol intermediates from unreacted chloropropanes, enabling reactant recycling that improves atom utilization to 93%. This configuration suppresses polysulfide formation to <2% while reducing reaction time from 8 hours (batch) to 22 minutes residence time [2].
Note: While gold catalysis represents a frontier in thioether chemistry, specific literature on bis(3-chloropropyl) sulfide functionalization via this route wasn't identified in the available sources. This section would typically cover:
Comprehensive Compound Identification
Table 3: Chemical Identifiers and Properties of Propane, 1,1'-thiobis(3-chloro-)
Property Category | Specification | Source/Reference |
---|---|---|
Systematic Name | 1-chloro-3-[(3-chloropropyl)sulfanyl]propane | [4] |
Alternative Names | Bis(3-chloropropyl) sulfide; NSC 64633 | [4] |
CAS Registry | 55882-21-8 | [4] |
Molecular Formula | C₆H₁₂Cl₂S | [1] [4] |
Molar Mass | 187.133 g/mol | [4] |
Density | 1.138 g/cm³ | [4] |
Boiling Point | 254.7°C at 760 mmHg | [4] |
Flash Point | 106.6°C | [4] |
Structural Notation | ClCH₂CH₂CH₂SCH₂CH₂CH₂Cl | [3] |
SMILES | ClCCCSCCCCl | [4] |
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